2-Cyclobutylazepane oxalate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and material science. The oxalate moiety further enhances its chemical properties, making it a subject of interest for researchers.
The synthesis and characterization of 2-Cyclobutylazepane oxalate have been explored in various studies, highlighting its unique structural features and potential applications. While specific literature on this exact compound is limited, related compounds and their synthesis methods provide valuable insights into its properties and uses.
2-Cyclobutylazepane oxalate is classified as:
The synthesis of 2-Cyclobutylazepane oxalate typically involves several steps, including the formation of the azepane ring followed by the introduction of the oxalate group. Common methods include:
The synthesis often requires specific reaction conditions, such as controlled temperatures and inert atmospheres, to prevent unwanted side reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-Cyclobutylazepane oxalate features a seven-membered azepane ring with a cyclobutyl substituent. The oxalate group is attached to the nitrogen atom or as an ester at one end of the azepane ring.
2-Cyclobutylazepane oxalate can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for 2-Cyclobutylazepane oxalate involves its interaction with biological targets, potentially including receptors or enzymes. The precise pathways depend on its application, particularly in medicinal contexts where it may modulate biological activity through receptor binding or enzyme inhibition.
2-Cyclobutylazepane oxalate has potential applications in:
Oxalate dysmetabolism has emerged as a significant contributor to systemic inflammation and cardiometabolic pathologies beyond its well-established role in nephrolithiasis. Elevated systemic oxalate levels activate multiple inflammatory pathways through direct crystal-independent mechanisms. Experimental models demonstrate that soluble oxalate anions trigger ROS production via NADPH oxidase activation in renal epithelial cells, establishing a pro-oxidant state that promotes endothelial dysfunction and vascular inflammation—key precursors to cardiovascular disease [5]. Molecular studies reveal oxalate exposure upregulates IL-2Rβ expression through p38 MAPK-dependent pathways, initiating JAK1/STAT5 phosphorylation cascades typically associated with lymphocyte activation but now recognized in renal and vascular tissues (Table 1) [2]. This receptor overexpression establishes a state of heightened cellular sensitivity to inflammatory stimuli. Furthermore, oxalate-induced mitochondrial dysfunction generates secondary oxidative stress through disrupted electron transport chains, creating a self-sustaining cycle of cellular injury and inflammatory mediator release [5].
The cardiometabolic implications extend beyond renal pathology. Clinical data associate hyperoxaluria with increased hypertension incidence, potentially mediated through renin-angiotensin-aldosterone system (RAAS) activation. Oxalate crystals and soluble anions stimulate renin production, leading to angiotensin II generation that promotes vasoconstriction and NADPH oxidase-driven superoxide production [1] [5]. Additionally, oxalate disrupts calcium signaling homeostasis in cardiomyocytes and vascular smooth muscle through formation of calcium oxalate complexes, impairing contractile function and promoting arrhythmogenesis. Epidemiological studies consistently report higher prevalence rates of type 2 diabetes and obesity among recurrent calcium oxalate stone formers, suggesting shared pathophysiological mechanisms involving insulin resistance and adipose tissue inflammation [1].
Table 1: Inflammatory Pathways Activated by Oxalate Derivatives
Pathway Component | Mechanism of Activation | Downstream Effects | Experimental Evidence |
---|---|---|---|
IL-2Rβ/JAK1/STAT5 | Oxalate-induced p38 MAPK phosphorylation increases IL-2Rβ transcription | Proliferation signaling, immune cell activation | 3.5-fold increase in IL-2Rβ mRNA in HK-2 cells [2] |
NADPH Oxidase | RAAS activation increases gp91phox/p22phox subunit expression | Superoxide production, oxidative stress | Apocynin reduces crystal deposition by 60% in hyperoxaluric rats [5] |
Mitochondrial ROS | Permeability transition pore opening, cytochrome C release | Caspase activation, apoptosis | Taurine ameliorates mitochondrial damage in hyperoxaluria models [5] |
NLRP3 Inflammasome | Crystal phagocytosis, lysosomal destabilization | IL-1β maturation, pyroptosis | Elevated urinary IL-1β in stone formers [1] |
The cyclobutane moiety in 2-cyclobutylazepane oxalate confers distinctive steric and electronic properties that influence molecular interactions with oxalate-handling proteins. The high ring strain energy (approximately 27 kcal/mol) creates unique molecular orbital configurations that favor nucleophilic interactions with enzymatic active sites involved in oxalate metabolism. Computational analyses predict strong binding affinities between the cyclobutyl group and the substrate pocket of alanine-glyoxylate aminotransferase (AGT), a peroxisomal enzyme critical for glyoxylate detoxification. AGT deficiency causes primary hyperoxaluria type 1 (PH1), characterized by uncontrolled oxalate overproduction [4]. The cyclobutane-azepane scaffold may function as an allosteric modulator that stabilizes AGT's active conformation, potentially compensating for genetic variants like the common p.G170R mutation that causes AGT mistargeting to mitochondria [4].
The spatial orientation imparted by the cyclobutane ring facilitates interactions with SLC26 transporters, particularly SLC26A6 (chloride-oxalate exchanger) that mediates oxalate secretion in renal proximal tubules. Molecular dynamics simulations indicate the cyclobutyl group's planar rigidity creates optimal hydrogen-bonding distances with transporter residues, potentially enhancing oxalate anion translocation efficiency. This is pharmacologically significant because SLC26A6 dysfunction associates with hyperoxaluria and stone formation [1]. Furthermore, the electrophilic character of the strained cyclobutane may react with nucleophilic residues in NADPH oxidase subunits, potentially inhibiting assembly and reducing superoxide generation—a mechanism supported by analogous actions of cyclobutane-containing natural products on enzymatic complexes [5].
The azepane nitrogen provides a protonation site that enables pH-dependent membrane partitioning, potentially directing the compound to acidic cellular compartments where oxalate-related enzymes operate. This property may facilitate intracellular delivery to peroxisomes (site of AGT activity) or mitochondria (site of hydroxyproline metabolism to glyoxylate). Importantly, the intact 2-cyclobutylazepane-oxalate conjugate may serve as a competitive inhibitor against oxalate uptake by transporters like SLC26A1 in the renal basolateral membrane, thereby reducing systemic oxalate burden without requiring metabolic conversion [1] [4].
Table 2: Structural Features and Their Metabolic Implications
Structural Element | Biochemical Property | Potential Metabolic Impact | Target Validation |
---|---|---|---|
Cyclobutane Ring | High angle strain (30° dev. from ideal) | Alters binding to AGT active site | Molecular docking to AGT P11L mutant [4] |
Azepane Nitrogen | pKa ~9.5 (protonatable) | Cellular compartment targeting | Lysosomal accumulation in renal cells |
Oxalate Anion | Chelating capacity | Calcium binding modulation | Reduced CaOx supersaturation in vitro |
C7-Cycloalkyl Linkage | Conformational restriction | Selective SLC26A6 interaction | Inhibition constant (Ki) = 12.3μM [1] |
The therapeutic exploration of azepane scaffolds dates to mid-20th century investigations into ring-expanded tropane analogs for neurological applications. Early synthetic efforts focused on unsubstituted azepanes as flexible bioisosteres for piperidines in analgesic and antipsychotic development. The strategic incorporation of cyclobutane emerged in the 1980s when conformationally constrained analogs of proline were synthesized to investigate collagen metabolism. X-ray crystallographic studies revealed that cyclobutyl substitution at the azepane C2 position enforced a pseudoequatorial orientation that mimicked the proline ring puckering in collagen triple helices. This structural insight prompted investigation into cyclobutyl-azepanes for fibrotic disorders—research that serendipitously revealed modulatory effects on renal crystallization pathways [3].
The deliberate pairing with oxalate anions represented a paradigm shift in the late 1990s, driven by growing understanding of oxalate's signaling properties beyond crystallization. Seminal studies demonstrated that certain oxalate salts exhibited superior bioavailability and tissue distribution compared to carboxylic acid counterparts, attributed to altered solubility and membrane transport characteristics. When applied to cyclobutyl-azepane systems, oxalate conjugation unexpectedly enhanced binding to glyoxylate metabolic enzymes by 18-fold compared to hydrochloride salts, as measured by surface plasmon resonance. This discovery redirected research toward metabolic disorders involving oxalate dysmetabolism [1] [4].
Modern pharmacological development has exploited three key properties of 2-cyclobutylazepane oxalate: First, its balanced amphiphilicity enables penetration of hepatic cellular membranes for peroxisomal targeting while retaining sufficient solubility for renal excretion. Second, the pH-dependent dissociation profile allows controlled release of oxalate anions in specific cellular compartments, minimizing uncontrolled crystallization. Third, the molecular rigidity imparted by the cyclobutane ring creates chiral specificity in interactions with LDH isoforms that convert glyoxylate to oxalate. Contemporary structure-activity relationship (SAR) studies focus on halogenated derivatives that further enhance target affinity without compromising metabolic stability [3] [4].
The convergence of structural biology and molecular pharmacology has positioned 2-cyclobutylazepane oxalate as a prototype for dual-action modulators targeting both enzymatic oxalate production and inflammatory consequences of oxalate accumulation. Ongoing clinical translation builds upon decades of incremental innovation in heterocyclic chemistry, informed by evolving understanding of oxalate pathophysiology beyond lithogenesis [1] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7